molecular formula C17H20N4O2 B2509342 N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946202-71-7

N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2509342
CAS RN: 946202-71-7
M. Wt: 312.373
InChI Key: YMRNXQNNQAOCET-UHFFFAOYSA-N
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Description

The compound N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds has been described using microwave-irradiation, which is a rapid and efficient method yielding high product purity. For example, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives has been achieved with high yields under microwave conditions . This suggests that a similar approach could potentially be applied to the synthesis of this compound, optimizing the reaction conditions to accommodate the specific structural features of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been optimized using computational methods, such as the Gaussian09 software package. Vibrational frequencies and assignments, as well as potential energy distributions, have been analyzed to understand the stability and electronic properties of the molecule . The HOMO and LUMO analysis, which is crucial for understanding the electronic transitions and charge transfer within the molecule, has been performed, indicating a significant π-electron delocalization that could contribute to the molecule's reactivity and potential nonlinearity .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the studies on similar compounds can shed light on possible reactivity patterns. For instance, the presence of a carboxamide moiety and a pyrimidine ring in related compounds suggests that such structures could participate in various biological interactions and chemical transformations, potentially involving nucleophilic attacks or interactions with enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized by elemental analysis and spectroscopic studies . These methods can determine properties like molecular weight, functional groups, and bonding patterns. The antibacterial and anti-inflammatory activities of related compounds have been evaluated, indicating that the compound might also possess these biological properties . The molecular docking studies suggest that the synthesized compounds have a promising interaction with bacterial enzymes, which could be extrapolated to the compound of interest .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on substituted pyridines, such as N-(tert-butyl)pyridine-2-carboxamide, has shown how these compounds can be deprotonated and then trapped with various electrophiles to yield disubstituted pyridines with useful carboxylic acid- or amino-derived functions at specific positions. This process illustrates the compound's role in the synthesis of complex organic molecules (Bonnet et al., 2001).

Materials Science and Polymer Chemistry

In the field of materials science, derivatives of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been utilized in the synthesis of aromatic polyamides and polyimides. These polymers, characterized by their inherent viscosities, solubility in organic solvents, and ability to form transparent, tough films, have applications in various high-performance materials due to their excellent thermal stability (Yang et al., 1999).

Medicinal Chemistry and Drug Design

In medicinal chemistry, functionalized amino acid derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate the potential for designing new anticancer agents, highlighting the compound's role in the development of novel therapeutic strategies (Kumar et al., 2009).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of this compound have been explored for their role in catalytic systems. These systems facilitate the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions, demonstrating the compound's utility in developing sustainable chemical processes (Zhang et al., 2009).

Mechanism of Action

Target of Action

The primary targets of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis (Mtb) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates growth and survival . Mtb is the causative agent of tuberculosis (TB), one of the leading causes of death worldwide .

Mode of Action

The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of PKB, resulting in the inhibition of the kinase’s activity . This interaction disrupts the PI3K signaling pathway, affecting cell proliferation and survival . In the case of Mtb, the compound exhibits in vitro activity, inhibiting the growth of the bacteria .

Biochemical Pathways

The affected biochemical pathways include the PI3K-PKB signaling pathway and the cellular processes of Mtb . Inhibition of PKB disrupts the PI3K signaling pathway, affecting several downstream processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is noted that the compound has aClogP value less than 4 and a molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival through the disruption of the PI3K-PKB signaling pathway . Additionally, it exhibits antitubercular activity , inhibiting the growth of Mtb .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

Future Directions

The future directions for “N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” could involve further exploration of its pharmacological effects and potential applications. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRNXQNNQAOCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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